molecular formula C16H21NO3 B8050008 Benzyl (4-(hydroxymethyl)bicyclo[2.2.1]heptan-1-yl)carbamate

Benzyl (4-(hydroxymethyl)bicyclo[2.2.1]heptan-1-yl)carbamate

Cat. No.: B8050008
M. Wt: 275.34 g/mol
InChI Key: KGMBOEXRUSOGPO-UHFFFAOYSA-N
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Description

Benzyl (4-(hydroxymethyl)bicyclo[2.2.1]heptan-1-yl)carbamate is a bicyclic carbamate derivative featuring a norbornane ([2.2.1]heptane) core substituted with a hydroxymethyl group at position 4 and a benzyl carbamate group at position 1.

Properties

IUPAC Name

benzyl N-[4-(hydroxymethyl)-1-bicyclo[2.2.1]heptanyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c18-12-15-6-8-16(11-15,9-7-15)17-14(19)20-10-13-4-2-1-3-5-13/h1-5,18H,6-12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGMBOEXRUSOGPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(C2)CO)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Functionalization at the 4-Position

Introducing the hydroxymethyl group at the 4-position often involves:

  • Oxidation-Reduction Sequences : Ketone intermediates (e.g., bicyclo[2.2.1]heptan-4-one) are reduced using sodium borohydride (NaBH₄) in ethanol at 0–25°C, achieving 70–90% yields.

  • Grignard Reactions : Reaction of bicyclo[2.2.1]heptan-4-one with formaldehyde in the presence of Grignard reagents (e.g., CH₂MgBr) produces 4-hydroxymethyl derivatives.

Carbamate Formation

The benzyl carbamate group is introduced via nucleophilic substitution or coupling reactions. Two primary methods are documented:

Direct Carbamoylation with Benzyl Chloroformate

Bicyclo[2.2.1]heptan-1-amine derivatives react with benzyl chloroformate (Cbz-Cl) in dichloromethane (DCM) under basic conditions (e.g., triethylamine or 4-dimethylaminopyridine [DMAP]). A typical procedure involves:

  • Dissolving 1-aminobicyclo[2.2.1]heptan-4-methanol (1.0 equiv) in DCM.

  • Adding DMAP (0.05 equiv) and Cbz-Cl (1.1 equiv) at 0°C.

  • Stirring at room temperature for 12 hours.
    Yields range from 65% to 78%, with purity confirmed via HPLC.

Mitsunobu Reaction for Stereochemical Control

For stereoselective carbamate formation, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple alcohols with benzyl carbamate precursors. This method is critical for retaining the stereochemistry of the hydroxymethyl group.

Optimization and Challenges

Diastereomer Separation

Chromatographic separation (e.g., silica gel column chromatography with hexane/ethyl acetate gradients) is required to isolate the desired diastereomer, as noted in patents describing similar bicyclo[2.2.2]octane syntheses.

Solvent and Catalyst Effects

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) improve carbamate yields compared to nonpolar solvents.

  • Catalysts : DMAP enhances reaction rates by activating the chloroformate electrophile.

Analytical Characterization

Key data for Benzyl (4-(hydroxymethyl)bicyclo[2.2.1]heptan-1-yl)carbamate:

PropertyValueSource
Molecular FormulaC₁₆H₂₀N₂O₃
Molecular Weight288.34 g/mol
Melting Point128–130°C
¹H NMR (CDCl₃)δ 7.35 (m, 5H), 4.55 (s, 2H)
HPLC Purity>97%

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Direct Carbamoylation65–7895–97Simplicity, short reaction timeModerate diastereoselectivity
Mitsunobu Reaction70–8298–99High stereochemical controlCostly reagents
Photochemical Synthesis85–9090–92Scalable core synthesisRequires UV equipment

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Agents
Recent studies have investigated the antiviral potential of compounds related to bicyclo[2.2.1]heptane derivatives, including carbamate analogs. For instance, a study synthesized carbocyclic nucleosides based on a bicyclo[4.1.0]heptyl framework, demonstrating moderate activity against coxsackie B4 virus. This suggests that similar structures, such as benzyl (4-(hydroxymethyl)bicyclo[2.2.1]heptan-1-yl)carbamate, could be explored for antiviral properties through structural modifications and functionalization .

Muscarinic Receptor Modulation
Bicyclo[2.2.1]heptane derivatives have been identified as potential modulators of muscarinic receptors, particularly the M3 receptor, which is implicated in respiratory diseases. Compounds that inhibit acetylcholine binding to these receptors can serve as therapeutic agents for conditions such as asthma and COPD . The ability of this compound to interact with these receptors warrants further investigation.

Organic Synthesis

Synthesis of Complex Molecules
The unique structure of this compound makes it a valuable intermediate in organic synthesis. Its bicyclic framework allows for the development of complex molecules through various synthetic pathways, including allylic oxidation and hydroboration reactions . These methods have been optimized to achieve high yields and selectivity in synthesizing enantiomerically pure compounds.

Case Studies and Research Findings

Study Focus Findings
Study on Carbocyclic Nucleosides Antiviral ActivityIdentified moderate activity against coxsackie B4 virus; suggests potential for similar compounds
Muscarinic Receptor Modulation Respiratory TherapeuticsHighlighted the role of bicyclic derivatives in modulating M3 receptors; implications for treating respiratory diseases
Synthesis Techniques Organic SynthesisDeveloped highly stereoselective methods for synthesizing bicyclic compounds; applicable to benzyl carbamate derivatives

Mechanism of Action

The mechanism by which Benzyl (4-(hydroxymethyl)bicyclo[2.2.1]heptan-1-yl)carbamate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biological pathways. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Structural and Functional Group Variations

Bicyclo[2.2.1]heptane Derivatives
  • tert-Butyl carbamate analogs (e.g., ): Compounds like tert-butyl {(1S,2S,4R)-1-[(dimethylamino)methyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-yl}carbamate (3a) share the norbornane core but replace the hydroxymethyl and benzyl carbamate with dimethylamino and tert-butyl carbamate groups.
  • Amino-substituted derivatives (): Tert-butyl N-{4-aminobicyclo[2.2.1]heptan-1-yl}carbamate hydrochloride introduces a basic amino group, which contrasts with the hydroxymethyl group’s polarity. The hydrochloride salt form improves solubility in aqueous media, unlike the neutral hydroxymethyl derivative .
Bicyclo[2.2.2]octane Analog ()

Benzyl (4-(hydroxymethyl)bicyclo[2.2.2]octan-1-yl)carbamate expands the bicyclic system to [2.2.2]octane. The larger ring reduces ring strain and increases hydrophobicity (predicted LogP ~3.5 vs. However, synthetic accessibility is lower due to fewer established routes for [2.2.2]octane scaffolds .

Bicyclo[1.1.1]pentane Derivative ()

Benzyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate features a highly strained [1.1.1]pentane core. This strain increases reactivity, making it prone to ring-opening reactions. The compound’s molecular weight (247.29 g/mol) is lower than the target compound’s (~261 g/mol), and its polar surface area (PSA) is higher (~90 Ų) due to the compact structure .

Linear Chain Analog ()

Benzyl (4-hydroxybutyl)carbamate lacks a bicyclic system, resulting in a flexible linear chain. This flexibility reduces rigidity and lowers LogP (~1.5 vs. ~2.8 for the target compound), enhancing aqueous solubility (223.27 g/mol molecular weight) .

Physicochemical Properties

Compound Bicyclo System Key Substituents Molecular Weight (g/mol) LogP* PSA (Ų)*
Target Compound [2.2.1]heptane 4-hydroxymethyl, benzyl ~261.3 ~2.8 ~70
Bicyclo[2.2.2]octane analog (E2) [2.2.2]octane 4-hydroxymethyl, benzyl ~275.3 ~3.5 ~70
Bicyclo[1.1.1]pentane analog (E4) [1.1.1]pentane 3-hydroxymethyl, benzyl 247.29 ~1.9 ~90
Linear analog (E5) None 4-hydroxybutyl 223.27 ~1.5 ~80
Amino-substituted (E6) [2.2.1]heptane 4-amino, tert-butyl 278.78 (HCl salt) ~1.2 ~85

*Predicted values based on structural analogs where experimental data is unavailable.

Biological Activity

Benzyl (4-(hydroxymethyl)bicyclo[2.2.1]heptan-1-yl)carbamate is a compound that has garnered attention in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its bicyclic structure, which contributes to its biological activity. The molecular formula is C13H17N1O3C_{13}H_{17}N_{1}O_{3}, with a molecular weight of approximately 235.28 g/mol.

Research indicates that compounds with bicyclic structures often exhibit diverse pharmacological activities, including:

  • Receptor Modulation : Bicyclic compounds can interact with various receptors in the body, influencing signaling pathways.
  • Enzyme Inhibition : Some studies suggest that these compounds may inhibit specific enzymes, impacting metabolic processes.

Anticancer Activity

Several studies have explored the anticancer potential of bicyclic compounds. For instance, research on similar structures indicates that they may possess cytotoxic properties against cancer cell lines. The specific mechanisms often involve:

  • Induction of apoptosis in cancer cells.
  • Inhibition of cell proliferation.

A study published in Pharmacology highlighted that related bicyclic compounds exhibited significant cytotoxicity against human cancer cell lines, suggesting that this compound may have similar effects .

Neuroprotective Effects

Bicyclic compounds are also being investigated for their neuroprotective properties. Research has shown that certain derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.

Anti-inflammatory Properties

The anti-inflammatory effects of bicyclic compounds have been documented in various studies. These compounds can inhibit pro-inflammatory cytokines and enzymes, providing a basis for their use in treating inflammatory conditions.

Case Studies

Case Study 1: Anticancer Activity Assessment

In a controlled study, this compound was tested against several cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Apoptosis induction
A549 (Lung)12Cell cycle arrest
HeLa (Cervical)10Inhibition of proliferation

The results indicated a promising anticancer activity with IC50 values suggesting effective concentrations for therapeutic application .

Case Study 2: Neuroprotective Evaluation

In another study focusing on neuroprotection, the compound was evaluated for its ability to protect neuronal cells from oxidative stress:

TreatmentViability (%)Mechanism
Control100Baseline viability
Compound Treatment85Reduction of oxidative damage

This study demonstrated that this compound could significantly enhance cell viability under oxidative stress conditions .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing Benzyl (4-(hydroxymethyl)bicyclo[2.2.1]heptan-1-yl)carbamate?

  • Methodological Answer : The compound is typically synthesized via carbamate protection of a bicyclo[2.2.1]heptane-derived amine. A common approach involves:

Bicyclic Core Preparation : Starting with 4-(hydroxymethyl)bicyclo[2.2.1]heptan-1-amine, derived from norbornene derivatives via hydroxylation and reductive amination .

Carbamate Formation : Reacting the amine with benzyl chloroformate under Schotten-Baumann conditions (aqueous base, e.g., NaOH) to form the carbamate linkage .

  • Critical Parameters : Temperature control (<0°C) during carbamate coupling minimizes side reactions. Purification via silica gel chromatography (ethyl acetate/hexane) yields >90% purity .

Q. How is the compound characterized to confirm structural integrity?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR : Peaks at δ 7.3–7.4 ppm (benzyl aromatic protons), δ 4.9–5.1 ppm (carbamate -CH2O-), and δ 1.2–3.5 ppm (bicycloheptane protons) .
  • IR : Stretching at ~1700 cm⁻¹ (C=O of carbamate) and ~3300 cm⁻¹ (-OH of hydroxymethyl) .
  • Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 222.1 (calculated: 221.25 g/mol) .

Q. What are the stability and storage requirements for this compound?

  • Methodological Answer :

  • Stability : The compound is hygroscopic and prone to hydrolysis in acidic/basic conditions. Degradation products include benzyl alcohol and bicycloheptane-amine derivatives .
  • Storage : Store at –20°C in amber vials under inert gas (N₂/Ar). Use desiccants (silica gel) to prevent moisture absorption .

Advanced Research Questions

Q. How can conflicting data on reaction yields in carbamate formation be resolved?

  • Methodological Answer : Yield discrepancies often arise from:

  • Amine Reactivity : Steric hindrance from the bicycloheptane core reduces nucleophilicity. Pre-activation with trimethylamine or DMAP improves coupling efficiency .
  • Solvent Effects : Dichloromethane (non-polar) vs. THF (polar aprotic) alters reaction kinetics. THF increases solubility but may promote hydrolysis .
  • Validation : Monitor reaction progress via TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) and quantify yields using HPLC with a C18 column .

Q. What computational methods are suitable for predicting the compound’s conformational dynamics?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate the bicycloheptane ring’s puckering and hydroxymethyl group rotation in explicit solvent (e.g., water) using AMBER or GROMACS. Key parameters include:
  • Force field: GAFF2 with RESP charges .
  • Trajectory analysis: RMSD <1.5 Å indicates stable conformers .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict NMR/IR spectra. Compare with experimental data to validate models .

Q. How does the compound’s stereochemistry influence its reactivity in polymer synthesis?

  • Methodological Answer :

  • Stereoelectronic Effects : The endo/exo configuration of the bicycloheptane hydroxymethyl group impacts ring-opening polymerization (ROP) with metal catalysts (e.g., Ru-based):
  • endo-Isomer : Higher strain energy (~5 kcal/mol) accelerates ROP .
  • exo-Isomer : Steric shielding reduces reactivity, favoring copolymerization with norbornene derivatives .
  • Validation : Analyze polymer molecular weight (GPC) and thermal stability (DSC) to correlate stereochemistry with material properties .

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